Cas no 2172159-45-2 (1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol)

1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol
- 2172159-45-2
- EN300-1631962
-
- インチ: 1S/C12H21F3O2/c1-3-10(2,8-16)11(17)6-4-5-9(7-11)12(13,14)15/h9,16-17H,3-8H2,1-2H3
- InChIKey: LHFJTQLTYPKPRK-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCCC(C1)(C(C)(CO)CC)O)(F)F
計算された属性
- せいみつぶんしりょう: 254.14936439g/mol
- どういたいしつりょう: 254.14936439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 40.5Ų
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1631962-0.25g |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1631962-2.5g |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 2.5g |
$2688.0 | 2023-06-04 | ||
Enamine | EN300-1631962-10.0g |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1631962-100mg |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 100mg |
$1207.0 | 2023-09-22 | ||
Enamine | EN300-1631962-500mg |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 500mg |
$1316.0 | 2023-09-22 | ||
Enamine | EN300-1631962-5000mg |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 5000mg |
$3977.0 | 2023-09-22 | ||
Enamine | EN300-1631962-2500mg |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 2500mg |
$2688.0 | 2023-09-22 | ||
Enamine | EN300-1631962-0.5g |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 0.5g |
$1316.0 | 2023-06-04 | ||
Enamine | EN300-1631962-250mg |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 250mg |
$1262.0 | 2023-09-22 | ||
Enamine | EN300-1631962-1000mg |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172159-45-2 | 1000mg |
$1371.0 | 2023-09-22 |
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-olに関する追加情報
Comprehensive Overview of 1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2172159-45-2)
The compound 1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2172159-45-2) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structural features, including a cyclohexane ring substituted with a trifluoromethyl group and a branched hydroxyalkyl chain, make it a versatile intermediate for synthesizing advanced pharmaceuticals and agrochemicals. Researchers are particularly interested in its potential applications due to the growing demand for fluorinated compounds, which are known for their enhanced metabolic stability and bioavailability.
In recent years, the search for novel bioactive molecules has intensified, driven by the need for more effective therapeutics. The presence of both hydroxyl and trifluoromethyl groups in 1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol suggests its utility in drug discovery, particularly in targeting enzymes or receptors where fluorine substitution can improve binding affinity. This aligns with current trends in precision medicine and structure-activity relationship (SAR) studies, where small structural modifications can lead to significant improvements in drug efficacy.
From a synthetic chemistry perspective, the compound's stereochemistry and functional group arrangement present intriguing challenges and opportunities. The hydroxy and trifluoromethyl moieties offer multiple sites for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This is particularly relevant in the context of AI-driven drug design, where computational tools are increasingly used to predict the properties of new molecules before synthesis.
Environmental and sustainability considerations are also shaping the discourse around fluorinated compounds. While trifluoromethyl groups are prized for their electronic effects, there is growing scrutiny of their environmental persistence. Researchers are exploring greener synthetic routes for compounds like 1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol, focusing on catalytic methods and renewable feedstocks. This reflects broader industry shifts toward green chemistry and sustainable manufacturing.
The compound's potential extends beyond pharmaceuticals. Its unique properties could make it valuable in the development of advanced materials, such as liquid crystals or polymers with tailored thermal and optical characteristics. The integration of fluorine atoms into materials often enhances their durability and performance, which is critical for applications in electronics and coatings.
In summary, 1-(1-hydroxy-2-methylbutan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2172159-45-2) represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug discovery to material science—highlight the importance of interdisciplinary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond.
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